Superior 5-Lipoxygenase Inhibition: 3,3'-Bisdemethylpinoresinol vs. Pinoresinol
In a direct comparative analysis within the same assay system, 3,3'-bisdemethylpinoresinol demonstrated 2.3-fold greater inhibitory potency against human 5-lipoxygenase compared to pinoresinol. The catechol-bearing lignan achieved an IC₅₀ of 5.9 μM, whereas pinoresinol required 13.8 μM to achieve equivalent inhibition [1].
| Evidence Dimension | 5-Lipoxygenase inhibitory potency |
|---|---|
| Target Compound Data | IC₅₀ = 5.9 μM |
| Comparator Or Baseline | Pinoresinol: IC₅₀ = 13.8 μM |
| Quantified Difference | 2.3-fold greater potency (lower IC₅₀) |
| Conditions | Human 5-lipoxygenase enzyme inhibition assay; data curated in Therapeutic Target Database |
Why This Matters
For research programs targeting leukotriene-mediated inflammatory pathways, 3,3'-bisdemethylpinoresinol requires less than half the molar concentration of pinoresinol to achieve equivalent target engagement, reducing compound consumption and minimizing potential off-target effects at higher doses.
- [1] Therapeutic Target Database. LOX-5 (ALOX5 mRNA) target validation data: (-)-3,3'-bisdemethylpinoresinol IC₅₀ = 5900 nM; (-)-pinoresinol IC₅₀ = 13800 nM. View Source
